

Spectroscopic Analysis of 4-Nitrophenyl Octyl Ether: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Nitrophenyl octyl ether

Cat. No.: B1583111

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of **4-Nitrophenyl octyl ether**, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the theoretical underpinnings and practical applications of fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), for the unequivocal structural elucidation and characterization of this compound. By integrating established principles with field-proven insights, this guide aims to be a definitive resource for the analysis of **4-Nitrophenyl octyl ether**.

Introduction: The Significance of 4-Nitrophenyl Octyl Ether

4-Nitrophenyl octyl ether, with the chemical formula C₁₄H₂₁NO₃, is an aromatic ether that serves as a versatile building block in organic synthesis.^{[1][2]} Its structure, comprising a p-nitrophenyl group linked to an octyl chain via an ether bond, imparts a unique combination of properties that are leveraged in the synthesis of more complex molecules. The nitro group offers a site for further chemical modification, while the octyl chain provides lipophilicity. Accurate and thorough characterization of this molecule is paramount to ensure the purity and identity of starting materials, which is critical for the successful outcome of subsequent

reactions and the quality of final products. Spectroscopic methods provide a non-destructive and highly informative means to achieve this characterization.

Molecular Structure and Key Physicochemical Properties

A foundational understanding of the molecular structure and properties of **4-Nitrophenyl octyl ether** is essential for interpreting its spectroscopic data.

- Molecular Formula: C₁₄H₂₁NO₃[\[1\]](#)
- Molecular Weight: 251.33 g/mol [\[1\]](#)[\[3\]](#)
- Appearance: Clear yellow liquid after melting[\[1\]](#)
- CAS Number: 49562-76-7[\[1\]](#)[\[4\]](#)[\[5\]](#)

The presence of the aromatic ring, the nitro group, the ether linkage, and the aliphatic octyl chain gives rise to distinct signals in various spectroscopic analyses.

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₁ NO ₃	[1] [2]
Molecular Weight	251.33 g/mol	[1] [3]
Monoisotopic Mass	251.15214353 Da	[1] [2]
Appearance	Clear yellow liquid (after melting)	[1]
CAS Number	49562-76-7	[1] [4] [5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual

protons (^1H NMR) and carbon atoms (^{13}C NMR).

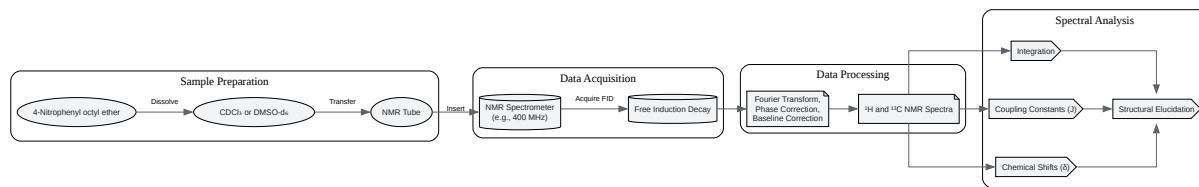
^1H NMR Spectroscopy: A Proton's Perspective

The ^1H NMR spectrum of **4-Nitrophenyl octyl ether** is expected to show characteristic signals for the aromatic protons, the protons on the carbon adjacent to the ether oxygen, the aliphatic chain protons, and the terminal methyl group.

Expected Chemical Shifts (δ) in ^1H NMR:

- Aromatic Protons (Ar-H): The protons on the nitrophenyl ring will be significantly deshielded due to the electron-withdrawing nature of the nitro group and the ether oxygen. They are expected to appear as two doublets in the range of δ 6.9-8.3 ppm. The protons ortho to the nitro group will be the most downfield.
- Methylene Protons adjacent to Oxygen (-O-CH₂-): The protons on the carbon directly attached to the ether oxygen are deshielded and typically resonate in the region of δ 3.4-4.5 ppm.^[6] For **4-Nitrophenyl octyl ether**, this will likely be a triplet.
- Aliphatic Methylene Protons (-CH₂-): The protons of the methylene groups in the octyl chain will appear as a complex multiplet in the typical alkane region of δ 1.2-1.8 ppm.
- Terminal Methyl Protons (-CH₃): The protons of the terminal methyl group of the octyl chain will appear as a triplet at approximately δ 0.9 ppm.

^{13}C NMR Spectroscopy: Mapping the Carbon Framework


The ^{13}C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule.

Expected Chemical Shifts (δ) in ^{13}C NMR:

- Aromatic Carbons (Ar-C): The aromatic carbons will resonate in the range of δ 110-165 ppm. The carbon bearing the nitro group (C-NO₂) and the carbon attached to the ether oxygen (C-O) will be the most downfield.
- Methylene Carbon adjacent to Oxygen (-O-CH₂-): The carbon atom directly bonded to the ether oxygen is deshielded and typically appears in the δ 50-80 ppm range.^[6]

- Aliphatic Methylene Carbons (-CH₂-): The carbons of the octyl chain will have signals in the aliphatic region of δ 14-40 ppm.
- Terminal Methyl Carbon (-CH₃): The terminal methyl carbon will be the most upfield signal, typically around δ 14 ppm.

Experimental Protocol for NMR Analysis

[Click to download full resolution via product page](#)

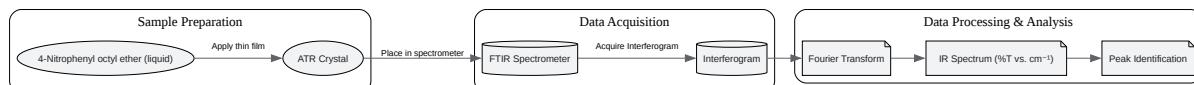
Caption: Workflow for NMR Spectroscopic Analysis.

Step-by-Step Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Nitrophenyl octyl ether** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Subsequently, acquire the ¹³C NMR spectrum. For enhanced sensitivity, a larger number of

scans may be required for the ^{13}C spectrum.

- Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform, followed by phase and baseline correction.
- Spectral Interpretation: Analyze the processed spectra to determine chemical shifts, integration values (for ^1H NMR), and coupling patterns to confirm the structure of the molecule.


Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorptions for 4-Nitrophenyl Octyl Ether:

- Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm^{-1} .
- Aliphatic C-H Stretch: The C-H stretching vibrations of the octyl chain will be observed in the range of $2850\text{-}3000\text{ cm}^{-1}$.
- Nitro Group (NO_2) Stretch: The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch around $1500\text{-}1550\text{ cm}^{-1}$ and a symmetric stretch around $1335\text{-}1385\text{ cm}^{-1}$.^[7]
- C-O-C Ether Stretch: The C-O-C stretching vibration of the ether linkage is a key diagnostic peak. For phenyl alkyl ethers, two strong absorbances are expected around 1250 cm^{-1} (asymmetric) and 1050 cm^{-1} (symmetric).^[6]
- Aromatic C=C Bending: Aromatic ring C=C bending vibrations can be seen in the fingerprint region, typically between 1450 and 1600 cm^{-1} .

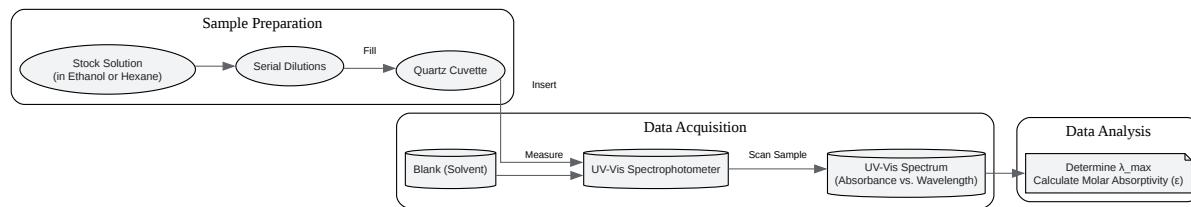
Experimental Protocol for IR Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for FTIR Spectroscopic Analysis.

Step-by-Step Methodology:

- Sample Preparation: As **4-Nitrophenyl octyl ether** is a liquid at or near room temperature, the simplest method is to apply a thin film of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Background Scan: Obtain a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
- Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in **4-Nitrophenyl octyl ether**.


Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The nitrophenyl chromophore in **4-Nitrophenyl octyl ether** is expected to exhibit strong UV absorption.

Expected UV-Vis Absorption:

The presence of the nitro group conjugated with the phenyl ring creates an extended π -system that absorbs in the UV region. The absorption maximum (λ_{max}) is influenced by the solvent polarity. In a non-polar solvent, a primary absorption band is expected. In basic conditions, the related 4-nitrophenolate ion shows a strong absorption peak around 400-413 nm.[8][9][10] While **4-Nitrophenyl octyl ether** will not deprotonate, its spectrum will be influenced by the electronic nature of the nitrophenoxy group. A strong absorption band is anticipated in the UV region, likely between 250 and 350 nm, corresponding to $\pi \rightarrow \pi^*$ transitions.

Experimental Protocol for UV-Vis Analysis

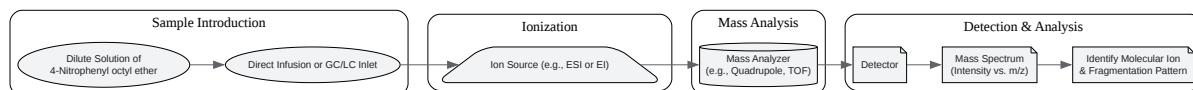
[Click to download full resolution via product page](#)

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Step-by-Step Methodology:

- **Sample Preparation:** Prepare a stock solution of **4-Nitrophenyl octyl ether** in a suitable UV-transparent solvent (e.g., ethanol or hexane). Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbances in the optimal range of 0.1 to 1.0.
- **Instrument Setup:** Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent and use it to zero the instrument (measure the blank).

- Sample Measurement: Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).
- Data Analysis: Determine the wavelength of maximum absorbance (λ_{max}). If the concentration is known, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon bc$).


Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum of **4-Nitrophenyl Octyl Ether**:

- Molecular Ion (M^+): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is approximately 251.15.
- Fragmentation Pattern: The fragmentation of **4-Nitrophenyl octyl ether** is likely to proceed through several pathways. Cleavage of the ether bond can lead to the formation of a nitrophenoxy radical or cation and an octyl radical or cation. A common fragmentation for ethers is the loss of the alkyl chain as an alkene. For an octyl ether, this would correspond to the loss of octene (C_8H_{16} , mass = 112 u), leading to a fragment ion corresponding to 4-nitrophenol at m/z 139.^[11] The octyl cation ($C_8H_{17}^+$) would appear at m/z 113.^[11] Further fragmentation of the nitrophenyl group is also possible.

Experimental Protocol for Mass Spectrometry Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. PubChemLite - 4-nitrophenyl octyl ether (C14H21NO3) [pubchemlite.lcsb.uni.lu]
- 3. 2-Nitrophenyl n-Octyl Ether [Matrix for FABMS and liquid S... [cymitquimica.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. 4-NITROPHENYL OCTYL ETHER | 49562-76-7 [chemicalbook.com]
- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. emerginginvestigators.org [emerginginvestigators.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ms-textbook.com [ms-textbook.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Nitrophenyl Octyl Ether: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583111#spectroscopic-analysis-of-4-nitrophenyl-octyl-ether>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com